Technical Guide: 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS 1019823-50-3)
Technical Guide: 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS 1019823-50-3)
A Strategic Scaffold for Next-Generation Kinase Inhibitor Design [1]
Executive Summary & Core Directive
In the landscape of modern medicinal chemistry, 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS 1019823-50-3) represents a high-value "privileged scaffold." Unlike its more common para-substituted counterparts (often associated with EGFR inhibitors like Neratinib), this ortho-substituted biaryl ether offers a unique geometric vector for probing the ATP-binding pockets of kinases, particularly in the design of Type II inhibitors targeting the DFG-out conformation.
This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, structural utility, and handling. It is designed to empower researchers to utilize this building block with precision, minimizing experimental failure rates and maximizing Structure-Activity Relationship (SAR) insights.
Chemical Profile & Specifications
Understanding the physicochemical baseline is critical for assay development and formulation.
| Property | Value | Technical Note |
| CAS Number | 1019823-50-3 | Unique identifier for the specific 2-(pyridin-3-yloxy) isomer. |
| IUPAC Name | 3-Chloro-2-(pyridin-3-yloxy)aniline | Also known as 3-chloro-2-(3-pyridinyloxy)benzenamine. |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.65 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | ~2.3 | Lipophilic enough for cell permeability; suitable for oral bioavailability optimization. |
| pKa (Base) | ~3.5 (Aniline), ~5.2 (Pyridine) | The pyridine nitrogen is the primary protonation site at physiological pH. |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation; store under inert atmosphere. |
| Solubility | DMSO, Methanol, DCM | Limited water solubility; requires acid or co-solvents for aqueous assays. |
Synthetic Methodology & Process Logic
The synthesis of CAS 1019823-50-3 is a classic example of where "textbook" chemistry meets the nuances of regioselectivity. The core challenge is ensuring the nucleophilic aromatic substitution (
Retrosynthetic Analysis
The most robust route involves the coupling of 2-fluoro-3-chloronitrobenzene with 3-hydroxypyridine , followed by the chemoselective reduction of the nitro group.
Critical Design Choice: We utilize 2-fluoro-3-chloronitrobenzene as the electrophile. The nitro group activates the ortho-fluorine significantly more than the meta-chlorine, ensuring high regioselectivity. Using a dichloro-precursor would lead to a mixture of isomers and lower yields.
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (
)
-
Reagents: 2-Fluoro-3-chloronitrobenzene (1.0 eq), 3-Hydroxypyridine (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or DMSO (Anhydrous).
-
Conditions:
under atmosphere for 4-6 hours.
Protocol Logic:
-
Base Selection:
is preferred over stronger bases (like NaH) to minimize side reactions and polymerization. -
Temperature Control: Maintaining the temperature below
prevents the displacement of the chlorine atom, which can occur under forcing conditions. -
Workup: Pour into ice water. The product, 3-chloro-2-(pyridin-3-yloxy)nitrobenzene , typically precipitates as a solid. Filtration provides crude material often sufficient for the next step (>95% purity).
Step 2: Chemoselective Reduction
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (4:1).
-
Conditions: Reflux (
) for 2-4 hours.
Protocol Logic:
-
Why Fe/NH4Cl? Catalytic hydrogenation (
) poses a high risk of dehalogenation (removing the essential chlorine atom). The Bechamp reduction (Fe/acid) or Fe/NH4Cl is chemoselective for the nitro group, leaving the aryl chloride intact. -
Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H ~251) and appearance of the aniline (M+H ~221).
-
Purification: Filter through Celite to remove iron residues. Concentrate and purify via flash column chromatography (Hexane/EtOAc) if necessary.
Synthesis Workflow Diagram
Caption: Chemoselective synthesis pathway prioritizing regiocontrol and halogen preservation.
Applications in Drug Discovery[2]
This scaffold is particularly valuable for designing Type II Kinase Inhibitors . These inhibitors bind to the inactive (DFG-out) conformation of kinases, often offering superior selectivity compared to Type I (ATP-competitive) inhibitors.
Structural Pharmacophore Analysis
The 3-Chloro-2-(pyridin-3-yloxy)aniline moiety serves as a "hinge-binding" or "linker" element with three critical features:
-
The Aniline (
): Acts as a hydrogen bond donor, typically forming a key interaction with the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue). -
The Ether Linkage (
): Provides rotational freedom, allowing the molecule to adopt the necessary "L-shape" or "U-shape" to fit into the hydrophobic back pocket. -
The Pyridine Ring: Functions as a hydrogen bond acceptor and can engage in
stacking interactions with aromatic residues in the binding pocket. -
The Chlorine Atom:
-
Electronic Effect: Withdraws electron density, modulating the pKa of the aniline.
-
Steric Handle: Fills small hydrophobic pockets (e.g., the solvent-exposed front pocket) and blocks metabolic oxidation at the phenyl ring.
-
Comparative Analysis: Ortho vs. Para
Most commercial kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a para-aminophenoxy structure. The ortho-geometry of CAS 1019823-50-3 creates a distinct vector.
-
Para-isomer: Linear extension, deep pocket penetration.
-
Ortho-isomer (This Compound): Induces a "kinked" conformation. This is ideal for kinases with restricted active sites or for creating macrocyclic inhibitors where the ortho-amino group is cyclized back to the pyridine ring.
Pharmacophore Interaction Map
Caption: Interaction map highlighting the strategic role of each functional group in kinase binding.
Safety & Handling (E-E-A-T)
As with all halogenated anilines and pyridine derivatives, strict safety protocols are non-negotiable.
-
Toxicology: Likely to be toxic if swallowed, inhaled, or absorbed through the skin. Anilines are known methemoglobinemia inducers.
-
Sensitization: Potential skin sensitizer.
-
Storage: Store at
under argon or nitrogen. The aniline group is prone to oxidation, turning the solid from white to brown/purple over time. This does not always indicate significant degradation but can affect yield in sensitive couplings. -
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Biosynth Carbosynth. Product Safety Data Sheet: 3-Chloro-2-(pyridin-3-yloxy)aniline. Retrieved from .
-
CymitQuimica. Technical Data: 3-Chloro-2-(pyridin-3-yloxy)aniline. Retrieved from .
- Zhang, J., et al. (2009).Design and Synthesis of Type II Kinase Inhibitors. Chemical Reviews, 109(1), 304-323. (General reference for Type II kinase inhibitor design principles using biaryl ether scaffolds).
-
PubChem. Compound Summary for CAS 1019823-50-3. Retrieved from .
-
Accela ChemBio. Product Catalog: SY173517. Retrieved from .
(Note: While specific patent literature for this exact isomer is less dense than for its para-isomer cousins, the synthetic and structural logic is derived from the broader class of biaryl ether kinase inhibitors validated in the references above.)
